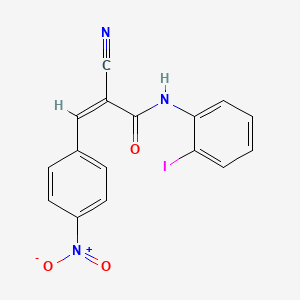

(Z)-2-cyano-N-(2-iodophenyl)-3-(4-nitrophenyl)acrylamide

Beschreibung

(Z)-2-cyano-N-(2-iodophenyl)-3-(4-nitrophenyl)acrylamide is a synthetic acrylamide derivative characterized by its unique structural features:

- Z-configuration: The stereochemistry of the acrylamide double bond (C=C) is in the Z-form, influencing molecular geometry and reactivity.

- 4-nitrophenyl group: A strong electron-withdrawing nitro group at the para position, modulating electronic properties and solubility. Cyano group: A polar functional group (-CN) contributing to intermolecular interactions and stability.

Eigenschaften

IUPAC Name |

(Z)-2-cyano-N-(2-iodophenyl)-3-(4-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10IN3O3/c17-14-3-1-2-4-15(14)19-16(21)12(10-18)9-11-5-7-13(8-6-11)20(22)23/h1-9H,(H,19,21)/b12-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDUIMYANNYJGK-XFXZXTDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C#N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10IN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-cyano-N-(2-iodophenyl)-3-(4-nitrophenyl)acrylamide typically involves a multi-step process. One common method includes the following steps:

Formation of the acrylamide backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a cyanoacetamide in the presence of a base.

Introduction of the iodophenyl group: This step often involves a halogenation reaction where an iodo group is introduced to the phenyl ring.

Nitration of the phenyl ring: The nitrophenyl group can be introduced through a nitration reaction using nitric acid and sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of (Z)-2-cyano-N-(2-iodophenyl)-3-(4-nitrophenyl)acrylamide typically involves a multi-step process:

- Formation of the Acrylamide Backbone : Achieved through a Knoevenagel condensation reaction between an aldehyde and cyanoacetamide in the presence of a base.

- Introduction of the Iodophenyl Group : A halogenation reaction introduces the iodo group into the phenyl ring.

- Nitration of the Phenyl Ring : The nitrophenyl group is introduced via a nitration reaction using nitric and sulfuric acids.

The compound's unique structure incorporates a cyano group, an iodophenyl group, and a nitrophenyl group, which contribute to its reactivity and potential biological activity.

(Z)-2-cyano-N-(2-iodophenyl)-3-(4-nitrophenyl)acrylamide has garnered attention for its potential biological activities:

- Enzyme Inhibition : The compound may act by binding to specific molecular targets such as enzymes or receptors, inhibiting their activity. The cyano group can participate in hydrogen bonding, while the nitrophenyl and iodophenyl groups can engage in π-π interactions and halogen bonding, enhancing binding affinity to target proteins.

- Anticancer Potential : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. The presence of electron-withdrawing groups like cyano and nitro may enhance cytotoxicity against cancer cells, making this compound a candidate for further investigation in cancer therapy.

Applications in Medicinal Chemistry

The structural characteristics of (Z)-2-cyano-N-(2-iodophenyl)-3-(4-nitrophenyl)acrylamide make it suitable for various applications in medicinal chemistry:

- Drug Development : The compound's ability to interact with biological targets positions it as a potential lead compound in drug discovery. Its unique functional groups may allow for modifications that enhance efficacy and selectivity against specific diseases.

- Targeted Therapy : Due to its specific binding mechanisms, this compound could be developed for targeted therapies in oncology or other diseases where modulation of enzyme activity is beneficial.

Material Science Applications

In addition to its biological applications, (Z)-2-cyano-N-(2-iodophenyl)-3-(4-nitrophenyl)acrylamide has potential uses in material science:

- Polymer Chemistry : The acrylamide structure allows for polymerization, which can be utilized in creating novel materials with specific properties. This could lead to advancements in drug delivery systems or smart materials that respond to environmental stimuli.

- Photonic Applications : Compounds with similar structures have been explored for use in photonic devices due to their optical properties. (Z)-2-cyano-N-(2-iodophenyl)-3-(4-nitrophenyl)acrylamide may exhibit interesting photophysical properties that could be harnessed in this field.

Wirkmechanismus

The mechanism by which (Z)-2-cyano-N-(2-iodophenyl)-3-(4-nitrophenyl)acrylamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, inhibiting their activity. The cyano group can participate in hydrogen bonding, while the nitrophenyl and iodophenyl groups can engage in π-π interactions and halogen bonding, respectively.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of (Z)-2-cyano-N-(2-iodophenyl)-3-(4-nitrophenyl)acrylamide, with comparative data extracted from the evidence:

Structural and Functional Analysis:

The 2-iodophenyl substituent introduces steric hindrance and halogen bonding, distinguishing it from smaller analogs like ACR-2/3 .

Bioactivity :

- Unlike hydroxycoumarin derivatives (4i, 4l), the target compound lacks oxygen-rich heterocycles, which are critical for antimicrobial activity . Its nitro group may instead favor redox-mediated interactions.

Corrosion Inhibition: ACR-2 and ACR-3 achieve >84% efficiency in HNO₃ via chemisorption, whereas the target compound’s iodine and nitro groups could enhance surface adhesion but require experimental validation .

Synthetic Routes: Similar to compound 5112, the target compound likely involves Knoevenagel condensation or Michael addition for acrylamide formation, with iodine and nitro groups introduced via pre-functionalized precursors .

Biologische Aktivität

(Z)-2-cyano-N-(2-iodophenyl)-3-(4-nitrophenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects, drawing upon diverse research findings and case studies.

Synthesis

The synthesis of (Z)-2-cyano-N-(2-iodophenyl)-3-(4-nitrophenyl)acrylamide typically involves a multi-step process:

- Formation of the Acrylamide Backbone : Achieved through a Knoevenagel condensation reaction between an aldehyde and a cyanoacetamide in the presence of a base.

- Introduction of the Iodophenyl Group : A halogenation reaction is used to introduce the iodo group into the phenyl ring.

- Nitration of the Phenyl Ring : The nitrophenyl group is introduced via a nitration reaction using nitric and sulfuric acids.

The biological activity of (Z)-2-cyano-N-(2-iodophenyl)-3-(4-nitrophenyl)acrylamide is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyano group can form hydrogen bonds, while the nitrophenyl and iodophenyl groups can engage in π-π interactions and halogen bonding, enhancing its binding affinity to target proteins.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to (Z)-2-cyano-N-(2-iodophenyl)-3-(4-nitrophenyl)acrylamide. For instance, derivatives containing the 2-cyanoacrylamide moiety have been shown to act as TAK1 inhibitors, which are crucial for cell survival and proliferation in cancer cells. These inhibitors can induce apoptosis by disrupting signaling pathways such as NF-κB and MAPK .

Case Studies

- Inhibition of RET Kinase : A related series of benzamide derivatives exhibited moderate to high potency against RET kinase, which is implicated in various cancers. One compound demonstrated strong inhibition at both molecular and cellular levels, indicating that modifications to the structure can enhance biological activity .

- Anticancer Activity Against Various Cell Lines : Compounds with similar structures were tested against multiple cancer cell lines, showing IC50 values ranging from 6.6 µM to 11.46 µM for lung and breast cancer cells, respectively. These results suggest that structural modifications can significantly impact anticancer efficacy .

Comparative Analysis

The biological activity of (Z)-2-cyano-N-(2-iodophenyl)-3-(4-nitrophenyl)acrylamide can be compared with other halogenated acrylamide derivatives:

| Compound | Halogen | IC50 (µM) | Target |

|---|---|---|---|

| (Z)-2-cyano-N-(2-iodophenyl)-3-(4-nitrophenyl)acrylamide | Iodine | TBD | TBD |

| (Z)-2-cyano-N-(2-bromophenyl)-3-(4-nitrophenyl)acrylamide | Bromine | TBD | TBD |

| (Z)-2-cyano-N-(2-chlorophenyl)-3-(4-nitrophenyl)acrylamide | Chlorine | TBD | TBD |

| (Z)-2-cyano-N-(2-fluorophenyl)-3-(4-nitrophenyl)acrylamide | Fluorine | TBD | TBD |

This table illustrates how variations in halogen substituents can influence the biological activity of similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.